6'-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride
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Overview
Description
[1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride is a complex organic compound with a unique structure that includes a chlorinated aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride typically involves multiple steps. One of the key starting materials is 2-chloro-6-methylaniline, which can be prepared through a diazotization reaction followed by reduction . The synthesis involves the following steps:
Diazotization: 3-chloro-5-methyl-4-nitroaniline is treated with sulfuric acid and water to form a diazonium salt.
Reduction: The diazonium salt is reduced using hypophosphorous acid and iron powder to yield 2-chloro-6-methylaniline.
Coupling: The 2-chloro-6-methylaniline is then coupled with a butanone derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves large-scale reactions with precise control over temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aniline moiety, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
[1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets [1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium chloride apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties
Properties
CAS No. |
77985-17-2 |
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Molecular Formula |
C14H22Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
[1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-9-16-12(5-2)14(18)17-13-10(3)7-6-8-11(13)15;/h6-8,12,16H,4-5,9H2,1-3H3,(H,17,18);1H |
InChI Key |
BDCFRQJLCIAEOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]C(CC)C(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
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